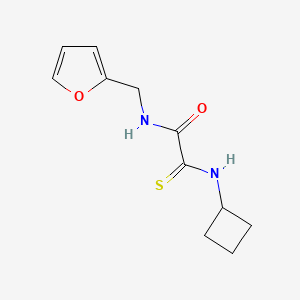

Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo-

Beschreibung

The compound Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- features a unique structure combining a cyclobutylamino group, a 2-furanylmethyl substituent, and a thioxo (C=S) moiety. These groups confer distinct electronic and steric properties:

- Cyclobutylamino group: A strained four-membered ring that may enhance reactivity or binding specificity compared to bulkier or more flexible substituents.

- 2-Furanylmethyl group: A heteroaromatic substituent contributing to π-π interactions and moderate hydrophilicity.

Eigenschaften

CAS-Nummer |

335373-66-5 |

|---|---|

Molekularformel |

C11H14N2O2S |

Molekulargewicht |

238.31 g/mol |

IUPAC-Name |

2-(cyclobutylamino)-N-(furan-2-ylmethyl)-2-sulfanylideneacetamide |

InChI |

InChI=1S/C11H14N2O2S/c14-10(11(16)13-8-3-1-4-8)12-7-9-5-2-6-15-9/h2,5-6,8H,1,3-4,7H2,(H,12,14)(H,13,16) |

InChI-Schlüssel |

JQHVALZIMOJUNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)NC(=S)C(=O)NCC2=CC=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide typically involves the reaction of cyclobutylamine with furan-2-ylmethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioxoacetamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The thioxo group can be reduced to form the corresponding amide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Reduction

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Biologische Aktivität

Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- is , with a molecular weight of approximately 226.31 g/mol. The compound features a thioxo group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on acetamide derivatives has shown promising results in inhibiting the growth of various cancer cell lines, particularly glioblastoma cells (U87MG) .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U87MG | 5.0 | HO-1 inhibition |

| Compound B | MCF-7 | 12.3 | Apoptosis induction |

| Acetamide (this study) | TBD | TBD | TBD |

Antimicrobial Activity

The thioxo moiety is known for its potential as an antimicrobial agent. Compounds similar to Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- have shown activity against various bacterial strains. For example, thioamide derivatives have been reported to possess significant antibacterial properties due to their ability to disrupt bacterial cell walls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Modifications in the cyclobutyl and furan groups can significantly influence the compound's potency and selectivity towards specific biological targets.

Key Findings:

- Cyclobutyl Group: The presence of a cyclobutyl group enhances lipophilicity, improving cell membrane permeability.

- Furan Ring: The furan moiety contributes to the compound's ability to interact with biological targets through π-π stacking interactions.

Case Studies

- Inhibition of Heme Oxygenase-1 (HO-1): A study demonstrated that certain acetamide derivatives effectively inhibit HO-1, which plays a critical role in oxidative stress responses and inflammation . This inhibition was linked to reduced cell proliferation in cancer models.

- Antibacterial Screening: In vitro tests revealed that acetamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Contradictions

- Electron Effects : While sulfonyl groups () enhance electrophilicity, cyclobutyl’s electron-donating nature may counteract this in the target compound, creating a unique electronic profile .

- Contradictions: Some studies () suggest thioxo groups enhance bioactivity, while others () note uninvestigated toxicity risks for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.